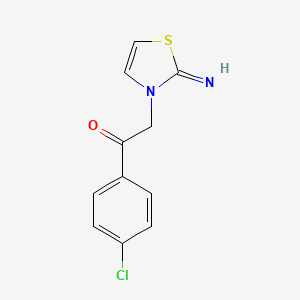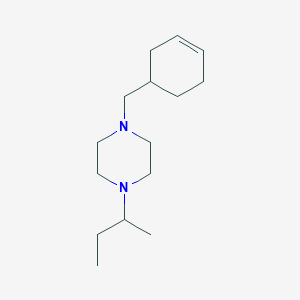![molecular formula C19H27F3N2 B10884491 1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane](/img/structure/B10884491.png)
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a benzyl moiety, a piperidine ring, and an azepane ring
Méthodes De Préparation
The synthesis of 1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane typically involves multiple steps, including the formation of the piperidine and azepane rings, followed by the introduction of the trifluoromethylbenzyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the piperidine and azepane rings through cyclization reactions.
Substitution Reactions: Introduction of the trifluoromethylbenzyl group via nucleophilic substitution reactions.
Catalytic Hydrogenation: Use of catalytic hydrogenation to reduce intermediate compounds to the desired product.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.
Applications De Recherche Scientifique
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including interactions with various biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine and azepane rings contribute to its overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}azepane can be compared with other similar compounds, such as:
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}piperidine: Similar structure but with a piperidine ring instead of an azepane ring.
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}morpholine:
1-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}pyrrolidine: Features a pyrrolidine ring, which may affect its biological activity and stability.
The uniqueness of this compound lies in its combination of the trifluoromethylbenzyl group with the piperidine and azepane rings, providing a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
Propriétés
Formule moléculaire |
C19H27F3N2 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
1-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C19H27F3N2/c20-19(21,22)18-8-4-3-7-16(18)15-23-13-9-17(10-14-23)24-11-5-1-2-6-12-24/h3-4,7-8,17H,1-2,5-6,9-15H2 |
Clé InChI |
YMRQKKZQDMOHPP-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-bis(3,4-dimethoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10884410.png)
![N-benzyl-N-ethyl-1-[(3-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B10884414.png)
![2-[1-(4-Bromobenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10884423.png)
![(2-Fluorophenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B10884430.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884432.png)
![4-(3-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid](/img/structure/B10884440.png)

![(3,4-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884460.png)


![2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884498.png)


![4-[(4-chlorophenyl)carbonyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884511.png)
